Lipophilicity (LogP) Comparison: N-Benzyl vs. N-Unsubstituted vs. N-Dodecyl Lactam Enhancers
1-Benzylazonan-2-one exhibits a calculated LogP of 3.31, positioning it intermediate between the highly hydrophilic unsubstituted 2-azacyclononanone (LogP 1.24) and the highly lipophilic penetration enhancer Azone (1-dodecylazacycloheptan-2-one, LogP 6.11–6.57) . This intermediate lipophilicity is consistent with the design principle described in US Patent 4,415,563, where N-aralkyl substituents are claimed to modulate the balance between aqueous solubility and stratum corneum lipid partitioning for optimized percutaneous delivery .
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.31 (calculated) |
| Comparator Or Baseline | 2-Azacyclononanone (unsubstituted): LogP = 1.24; Azone (1-dodecylazacycloheptan-2-one): LogP = 6.11–6.57 |
| Quantified Difference | ΔLogP = +2.07 vs. unsubstituted; ΔLogP = −2.80 to −3.26 vs. Azone |
| Conditions | Calculated LogP values from authoritative databases; conditions not specified in source records |
Why This Matters
This LogP gap means 1-benzylazonan-2-one is predicted to exhibit a distinct skin partitioning and permeation profile that cannot be replicated by either the unsubstituted lactam or the high-LogP Azone, making it the preferred candidate when intermediate lipophilicity is required for co-formulated active agents.
- [1] Sielc.com. Laurocapram (Azone) LogP Data. https://www.sielc.com (accessed 2026-05-01). View Source
- [2] US Patent 4,415,563. Vehicle composition containing 1-substituted azacyclononan-2-ones. Issued November 15, 1983. View Source
